Tert-butyl 1-aminocyclopentane-1-carboxylate
Description
Discovery and Development Timeline
The synthesis of tert-butyl 1-aminocyclopentane-1-carboxylate emerged from advancements in peptide chemistry and protective group strategies during the mid-20th century. The introduction of the tert-butyloxycarbonyl (Boc) group in 1957 revolutionized amine protection, enabling selective reactions in complex molecular architectures. By the 1970s, researchers began applying Boc chemistry to cyclic amino acids, driven by the need for stable intermediates in peptide synthesis. Cyclopentane-based amino acids, such as cycloleucine (1-aminocyclopentane-1-carboxylic acid), were already known for their conformational rigidity and biological relevance. The esterification of cycloleucine’s carboxyl group with a Boc-protected amine marked a pivotal step toward generating tert-butyl 1-aminocyclopentane-1-carboxylate, as documented in patents and synthetic studies.
Key milestones include:
- 1960s : Development of Boc anhydride (di-tert-butyl dicarbonate) as a reagent for amine protection.
- 1980s : Application of Boc groups to cyclic amino acids to enhance solubility and stability during solid-phase peptide synthesis.
- 2000s : Structural optimization of cyclopentane-derived Boc-protected amino acids for drug discovery, particularly in protease inhibitor design.
Nomenclature Evolution and Significance
The systematic name tert-butyl 1-aminocyclopentane-1-carboxylate reflects its structural components:
- tert-butyl : A branched alkyl group ((CH₃)₃C-) derived from the esterification of the carboxylate.
- 1-aminocyclopentane-1-carboxylate : A cyclopentane ring with amino (-NH₂) and carboxylate (-COO⁻) groups at the same carbon (C1), forming a quaternary center.
The Boc designation (tert-butyloxycarbonyl) is often used interchangeably in literature, though it technically refers to the protective group on the amine. Early publications occasionally mislabeled it as “Boc-cycloleucine,” but standardized IUPAC naming clarified its distinction from cycloleucine derivatives. This nomenclature underscores its role as a protected intermediate, enabling selective modifications in synthetic pathways.
Table 1: Nomenclature Comparison of Related Compounds
| Compound | IUPAC Name | Key Functional Groups |
|---|---|---|
| Cycloleucine | 1-Aminocyclopentane-1-carboxylic acid | Amino, carboxylic acid |
| Boc-cycloleucine | tert-Butyl 1-aminocyclopentane-1-carboxylate | Boc-protected amine, carboxylic acid |
| tert-Butyl 1-aminocyclopentane-1-carboxylate | Same as Boc-cycloleucine | Identical to above |
Position within Cyclic Amino Acid Research Domain
Cyclic amino acids like tert-butyl 1-aminocyclopentane-1-carboxylate occupy a critical niche in bioorganic chemistry due to their restricted conformation and metabolic stability. Unlike linear analogs, the cyclopentane ring enforces spatial constraints that mimic peptide turn structures, making it valuable in drug design. The Boc group further enhances utility by:
- Preventing unwanted side reactions : Shielding the amine during coupling steps in peptide synthesis.
- Facilitating purification : The hydrophobic tert-butyl group improves chromatographic separation.
- Enabling orthogonal protection : Compatibility with other groups (e.g., Fmoc) for multi-step syntheses.
Recent studies highlight its role in synthesizing bioactive molecules, such as mGlu receptor agonists and kinase inhibitors. Enzymatic pathways involving cycloleucine synthases, which catalyze cyclopentane ring formation, have also been elucidated, providing biosynthetic context for its structural motifs.
Table 2: Applications of Cyclopentane-Based Boc-Protected Amino Acids
Properties
IUPAC Name |
tert-butyl 1-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(11)6-4-5-7-10/h4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIEPAXQWLADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120225-90-3 | |
| Record name | tert-butyl 1-aminocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction begins with the deprotonation of a secondary amine (e.g., dibenzylamine) using a strong base such as lithium diisopropylamide (LDA), generating a lithium amide nucleophile. This species undergoes stereoselective addition to tert-butyl acrylate derivatives, forming a β-amino ester intermediate. Intramolecular cyclization via a 5-exo-trig pathway then yields the cyclopentane ring.
Key factors influencing stereoselectivity include:
Table 1: Representative Aza-Michael Cyclization Conditions
| Starting Material | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| tert-Butyl acrylate | LDA | THF | −78 | 68 | 85:15 |
| Methyl acrylate | KHMDS | DME | 0 | 54 | 70:30 |
| Ethyl 3,3-dimethylacrylate | LiTMP | Et₂O | −40 | 72 | 92:8 |
Enamine-Based [2+2] Cycloaddition Routes
Thermal [2+2] cycloadditions between enamines and acrylates provide direct access to functionalized cyclopentanes. This method, exemplified in the synthesis of tert-butyl 3,3-dimethylcyclobutene-1-carboxylate, can be adapted for cyclopentane systems through modified reaction conditions.
Synthetic Protocol
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Enamine formation : Isobutyraldehyde reacts with pyrrolidine in toluene under azeotropic conditions to yield the enamine intermediate.
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Cycloaddition : Heating the enamine with tert-butyl acrylate in acetonitrile at reflux (82°C) for 5 days induces stereoselective [2+2] cyclization.
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Hofmann elimination : Quaternization of the pyrrolidine nitrogen with methyl iodide, followed by treatment with potassium tert-butoxide, eliminates the amine to generate the cyclopentene ester.
Critical Considerations
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Ring strain : Cyclopentene intermediates require precise control during hydrogenation to avoid over-reduction.
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Protecting group strategy : The tert-butyl ester remains stable under basic elimination conditions, enabling selective deprotection in later stages.
Chemoselective Ester Hydrolysis and Functionalization
Selective hydrolysis of tert-butyl esters enables late-stage diversification of aminocyclopentane carboxylates. Trifluoroacetic acid (TFA) effectively cleaves tert-butyl groups while preserving methyl esters and amine functionalities.
Hydrolysis Optimization
Table 2: Hydrolysis Efficiency Across Ester Substrates
| Substrate | Acid | Time (h) | Conversion (%) |
|---|---|---|---|
| tert-Butyl 1-aminocyclopentane-1-carboxylate | TFA | 5 | 98 |
| Methyl 1-aminocyclopentane-1-carboxylate | HCl (6M) | 12 | 45 |
| Ethyl 1-aminocyclopentane-1-carboxylate | H₂SO₄ | 8 | 67 |
Asymmetric Synthesis via Chiral Auxiliaries
Enantioselective routes employ chiral lithium amides to induce asymmetry during the aza-Michael addition. For example, lithium N-α-methylbenzylamide derivatives generate diastereomeric β-amino esters with ≥90% enantiomeric excess (ee).
Practical Implementation
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Chiral amine preparation : (R)- or (S)-α-methylbenzylamine is alkylated with benzyl bromide, then deprotonated with LDA.
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Stereochemical analysis : Chiral HPLC (e.g., Chiralpak AD-H column) confirms ee values, while NOESY NMR elucidates relative configurations.
Industrial-Scale Production Considerations
Transitioning laboratory methods to industrial production requires addressing:
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Catalyst loading : Reducing LDA stoichiometry from 2.0 to 1.2 equivalents maintains yield while lowering costs.
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Solvent recovery : THF and acetonitrile are distilled and reused, minimizing waste.
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Continuous flow systems : Tubular reactors improve heat transfer during exothermic cycloadditions, enhancing safety and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-aminocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Organic Synthesis
TBAC serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow for:
- Formation of Diverse Derivatives : TBAC can undergo various reactions, including oxidation, reduction, and substitution, leading to a wide range of cyclopentane derivatives suitable for further functionalization .
Medicinal Chemistry
In medicinal chemistry, TBAC is explored for its potential therapeutic applications:
- Neuropharmacology : TBAC derivatives have been studied as effectors of central nervous system receptors sensitive to neuroexcitatory amino acids like glutamate. These compounds are implicated in numerous cerebral functions such as synaptic plasticity and memory formation .
- Pharmaceutical Intermediates : It is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs targeting neurological disorders .
Biochemical Probes
TBAC is investigated for its interactions with biological macromolecules, making it a potential biochemical probe:
- Ligand Binding Studies : Its ability to bind to enzymes or receptors allows researchers to study enzyme inhibition or receptor activation pathways.
Fine Chemicals Production
TBAC is employed in the production of fine chemicals used in various industrial applications:
- Chemical Manufacturing : Its unique properties make it suitable for producing specialty chemicals and polymers .
Material Science
In material science, TBAC derivatives are explored for developing new materials with specific properties:
- Polymer Development : The compound's reactivity allows for innovative approaches in creating advanced materials with tailored characteristics.
Mechanism of Action
The mechanism by which tert-butyl 1-aminocyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of tert-butyl 1-aminocyclopentane-1-carboxylate, we compare it with three analogous compounds:
Methyl 3-aminocyclopentanecarboxylate
- Molecular Formula: C₇H₁₃NO₂ (vs. C₁₀H₁₇NO₂ for the tert-butyl derivative) .
- Key Differences: The methyl ester lacks the tert-butyl group, reducing steric hindrance and lipophilicity (logP: ~1.0 estimated vs. tert-butyl derivative’s logP >1.6). Higher polarity due to the unprotected ester group, leading to increased water solubility but lower membrane permeability. Safety: Requires stringent handling due to irritancy risks (skin/eye contact precautions noted in safety data sheets) .
Tert-butyl 2-oxocyclopentane-1-carboxylate
- Molecular Formula: C₁₀H₁₆O₃ (vs. C₁₀H₁₇NO₂ for the amino derivative) .
- Physicochemical Properties:
- Lower polar surface area (PSA: 43.37 Ų vs. ~60 Ų for the amino derivative).
- Similar logP (1.697) but reduced solubility in polar solvents due to the absence of an amino group. Applications: Primarily used as a ketone precursor in asymmetric synthesis .
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
- Key Differences :
- Features a tetrazole ring, enhancing metabolic stability and bioavailability in drug design.
- Demonstrated antidiabetic activity (IC₅₀: 7.12 µM) due to carboxylic acid-like interactions with biological targets .
- The tert-butyl carbamate here serves as a protective group, analogous to its role in the target compound, but the tetrazole adds unique electronic properties .
Comparative Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | PSA (Ų) |
|---|---|---|---|---|
| This compound | C₁₀H₁₇NO₂ | ~199.25 | >1.6 | ~60 |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | ~1.0 | ~70 |
| Tert-butyl 2-oxocyclopentane-1-carboxylate | C₁₀H₁₆O₃ | 184.23 | 1.697 | 43.37 |
Table 2. Functional Group Impact on Reactivity
Biological Activity
Tert-butyl 1-aminocyclopentane-1-carboxylate (TBAC) is an organic compound notable for its potential biological activities, particularly in neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of TBAC is largely attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. Research indicates that derivatives of TBAC may act as selective agonists for metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic transmission and plasticity. The compound's amino group allows for hydrogen bonding interactions, enhancing its binding affinity to receptor sites.
Interaction with Glutamate Receptors
Studies have shown that TBAC can modulate the activity of glutamate receptors, which are implicated in various neurological disorders. The modulation of these receptors may influence synaptic plasticity and cognitive functions, making TBAC a candidate for further investigation in neuropharmacology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of TBAC:
Neuropharmacological Applications
In a recent study, derivatives of TBAC were synthesized and evaluated for their effects on synaptic transmission. The results indicated that certain derivatives enhanced glutamate receptor activity, suggesting a mechanism through which TBAC could potentially improve cognitive functions or serve as a therapeutic agent for neurodegenerative diseases.
Synthetic Routes and Applications
Several synthetic routes have been developed for TBAC, facilitating its use in medicinal chemistry:
- Asymmetric Synthesis : Employing lithium dibenzylamide for conjugate additions to produce high-yield compounds.
- Functional Group Modifications : Utilizing nucleophilic substitutions to introduce various functional groups, enhancing biological activity.
These synthetic strategies underscore TBAC's versatility as a precursor in drug development and organic synthesis .
Q & A
Q. What are the standard synthetic routes for tert-butyl 1-aminocyclopentane-1-carboxylate, and how are intermediates purified?
The compound is typically synthesized via carbamate protection of the amine group. A common approach involves reacting 1-aminocyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane. The reaction is monitored by thin-layer chromatography (TLC), and purification is achieved via flash chromatography using silica gel and ethyl acetate/hexane gradients. Critical steps include maintaining anhydrous conditions and controlling reaction temperature to minimize side reactions like tert-butyl group cleavage .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and cyclopentane backbone (δ ~1.5–2.5 ppm for methylene groups).
- IR spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of carbamate) and ~3350 cm⁻¹ (N-H stretch of amine after deprotection).
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₉NO₂, theoretical 185.14 g/mol). X-ray crystallography may resolve conformational details but requires high-purity crystals .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C and analyzing degradation via HPLC or LC-MS. For example, the tert-butyl group is prone to acidic hydrolysis (pH <3), while the carbamate bond may degrade under strong alkaline conditions (pH >10). Thermal stability is evaluated using thermogravimetric analysis (TGA), with decomposition temperatures typically >150°C .
Advanced Research Questions
Q. How does the cyclopentane ring’s puckering conformation influence stereochemical outcomes in downstream reactions?
The ring’s puckering is quantified using Cremer-Pople parameters (amplitude q and phase angle φ), derived from X-ray or DFT-optimized geometries. For example, an envelope conformation (φ ≈ 0°) may enhance nucleophilic attack at the carbamate carbonyl due to reduced steric hindrance, while a twist conformation (φ ≈ 18°) could stabilize transition states in enantioselective reactions .
Q. What experimental strategies resolve contradictions in kinetic data for enzyme-substrate interactions involving this compound?
In studies with dialkylglycine decarboxylase (e.g., R406M mutant), global fitting of UV-vis spectral data (300–600 nm) to a two-exponential model resolves conflicting rate constants. Apparent rate constants (kobs) are plotted against substrate concentration and fitted to the Michaelis-Menten equation, distinguishing catalytic (kcat) and binding (KM) parameters. Discrepancies arise from competing half-reactions (decarboxylation vs. transamination), requiring stopped-flow assays for time-resolved analysis .
Q. Can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?
Enantioselective routes employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during the Boc protection step. Resolution of racemic mixtures uses chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or enzymatic kinetic resolution with lipases. Enantiomeric excess (ee) is validated by chiral NMR shift reagents or circular dichroism (CD) spectroscopy .
Q. How does computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify nucleophilic sites (e.g., carbamate carbonyl carbon), while Natural Bond Orbital (NBO) analysis quantifies steric effects from the tert-butyl group. Solvent effects (e.g., THF vs. DMF) are incorporated via Polarizable Continuum Models (PCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
